

A Comprehensive Spectroscopic Guide to 3,5-Dibromopyridazine for Advanced Research

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Compound of Interest

Compound Name: 3,5-Dibromopyridazine

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This technical guide provides an in-depth analysis of the essential spectroscopic data for **3,5-Dibromopyridazine** (CAS No. 32851-76-2), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and field-proven experimental insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for confirming the molecular structure of **3,5-Dibromopyridazine**. The inherent symmetry of the molecule—a C₂ axis passing through the N1-N2 bond—simplifies the proton and carbon spectra, making it a powerful tool for identity confirmation and purity assessment.

Causality in Experimental Design: NMR Protocol

The choice of solvent and acquisition parameters is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound due to its ability to dissolve the analyte without introducing interfering proton signals.^{[1][2]}

Experimental Protocol: ¹H and ¹³C NMR Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **3,5-Dibromopyridazine** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube. Ensure complete dissolution.
- **Instrument Setup:** Utilize a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected aromatic region (e.g., 0-10 ppm).
 - Employ a standard pulse sequence with an acquisition time of at least 2 seconds to ensure proper resolution of signals.^[3]
 - The number of scans can be adjusted based on sample concentration, but 8 to 16 scans are typically sufficient.
- **^{13}C NMR Acquisition:**
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.^[4]
 - Set the spectral width to encompass the aromatic carbon region (e.g., 100-160 ppm).
 - Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required for a good signal-to-noise ratio.^[4]

NMR Analysis Workflow

Caption: Workflow for NMR sample preparation and spectral analysis.

Spectral Interpretation

^1H NMR Spectrum: The ^1H NMR spectrum is characterized by two distinct signals in the aromatic region, consistent with the molecule's symmetry.

- H4/H6 Protons: A doublet appears at a lower field (further downfield). The protons at positions 4 and 6 are chemically equivalent.
- H5 Proton: A triplet (or more accurately, a doublet of doublets that appears as a triplet due to similar coupling constants) is observed at a higher field. This proton is coupled to the two equivalent protons at H4 and H6.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule.

- C3/C5: These carbons, directly bonded to bromine atoms, appear as a single resonance. The significant electronegativity of bromine deshields these carbons, shifting their signal downfield.
- C4/C6: The two equivalent carbons adjacent to the nitrogen atoms give rise to another signal.
- The carbon at position 2 is not present in **3,5-Dibromopyridazine**. The pyridazine ring has carbons at positions 3, 4, 5, and 6. Due to symmetry, C3 is equivalent to C6 and C4 is equivalent to C5 in pyridazine itself. In the 3,5-dibromo substituted compound, C4 and C6 are equivalent, and the brominated carbons C3 and C5 are also equivalent.

Data Summary: NMR

Nucleus	Position	Chemical Shift (δ , ppm) (Solvent: CDCl ₃)	Multiplicity	Coupling Constant (J, Hz)
¹ H	H-4, H-6	~9.2 ppm	Doublet (d)	~2.5 Hz
¹ H	H-5	~8.0 ppm	Triplet (t)	~2.5 Hz
¹³ C	C-3, C-5	~130 ppm	Singlet	N/A
¹³ C	C-4, C-6	~155 ppm	Singlet	N/A

(Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. The data presented is a representative compilation from spectral databases.)([1](#))([5](#))

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups and bond vibrations present in **3,5-Dibromopyridazine**. As a solid at room temperature, proper sample preparation is paramount for obtaining a high-quality spectrum free of scattering effects.

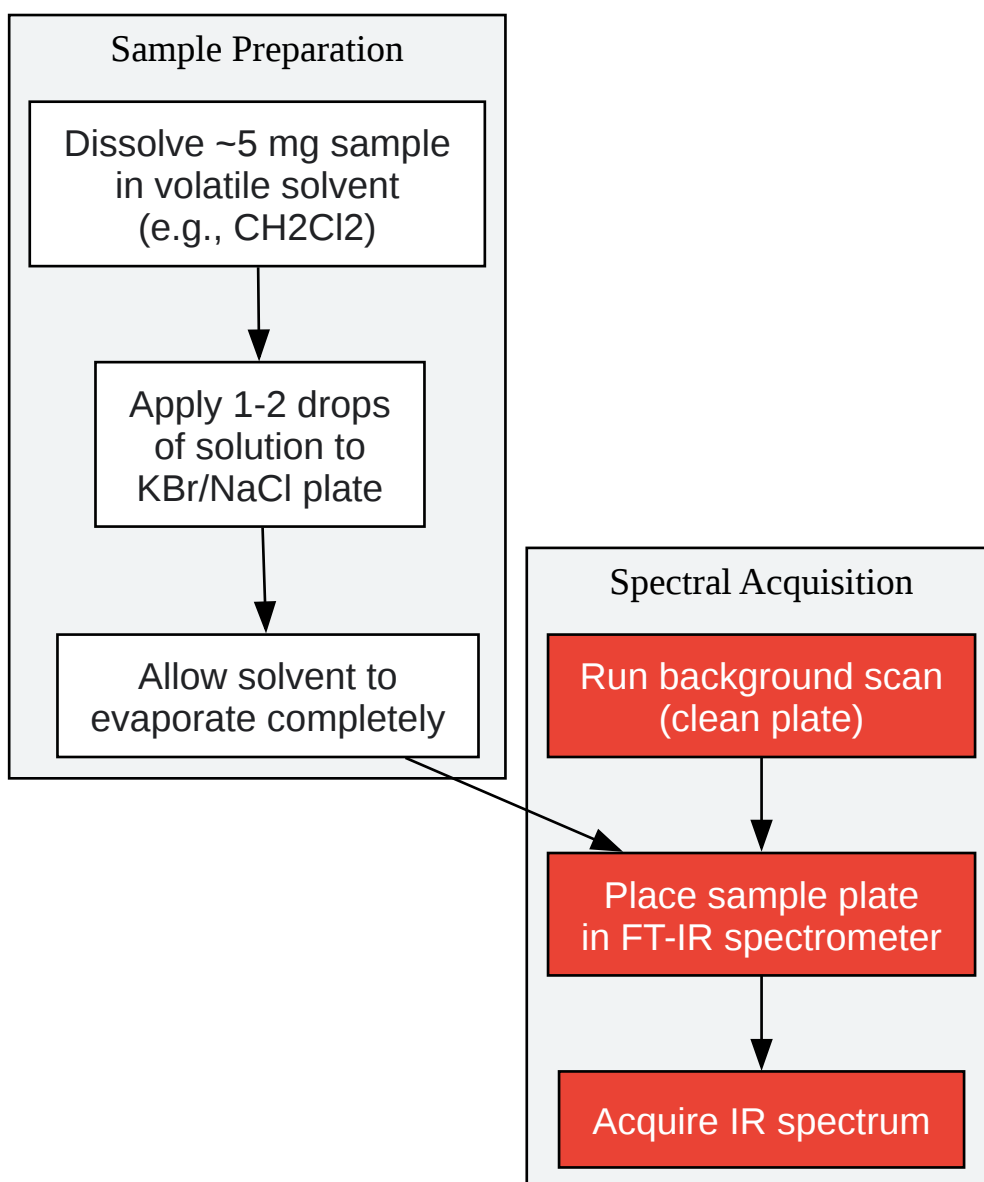
Causality in Experimental Design: IR Protocol

The thin solid film method is often preferred in teaching and research labs for its speed and simplicity, avoiding interfering peaks from mulling agents like Nujol.^{[6][7]} This technique involves dissolving the solid in a volatile solvent and depositing it onto a salt plate.^{[6][7]}

Experimental Protocol: Thin Solid Film IR

- **Solution Preparation:** Dissolve a small amount (5-10 mg) of **3,5-Dibromopyridazine** in a few drops of a volatile solvent such as methylene chloride or acetone.^[7]
- **Film Deposition:** Place one or two drops of the resulting solution onto the surface of a clean, dry NaCl or KBr salt plate.^[6]
- **Solvent Evaporation:** Allow the solvent to evaporate completely, which leaves a thin, even film of the solid compound on the plate.^{[6][7]} A good film should appear slightly hazy but not opaque.
- **Data Acquisition:** Place the salt plate in the sample holder of an FT-IR spectrometer and collect the spectrum. A background scan of the empty instrument should be performed first.

IR Sample Preparation (Thin Film Method)



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Caption: Workflow for IR analysis using the thin solid film method.

Spectral Interpretation

The IR spectrum of **3,5-Dibromopyridazine** is dominated by vibrations characteristic of a substituted aromatic heterocyclic ring.

- Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring.[8]

- C=N and C=C Ring Stretching: Strong to medium absorptions between 1400-1600 cm^{-1} correspond to the stretching vibrations of the C=N and C=C bonds within the pyridazine ring. [8]
- C-H In-Plane Bending: Bands in the 1000-1250 cm^{-1} region can be attributed to the in-plane bending of the aromatic C-H bonds.[9]
- C-Br Stretch: The carbon-bromine stretching vibration typically appears in the far-infrared region, often between 500-650 cm^{-1} , and may be difficult to observe on standard mid-IR spectrometers.

Data Summary: IR

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
3050 - 3150	Medium-Weak	Aromatic C-H Stretch
1400 - 1600	Strong-Medium	C=N and C=C Aromatic Ring Stretching
1000 - 1250	Medium	Aromatic C-H In-plane Bending
650 - 850	Strong	Aromatic C-H Out-of-plane Bending
500 - 650	Medium-Weak	C-Br Stretch

(Note: Data is compiled from representative spectra and general absorption tables.)[8][10][11]

Mass Spectrometry (MS): Confirming Mass and Isotopic Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like **3,5-Dibromopyridazine**, Electron Ionization (EI) MS is particularly informative due to the characteristic isotopic patterns of bromine.

Causality in Experimental Design: MS Protocol

Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible mass spectrum with extensive fragmentation, creating a unique "fingerprint" for the molecule.^[12]^[13] This high energy ensures that the molecular ion is formed and subsequently breaks apart into smaller, stable fragments.^[14]

Experimental Protocol: Electron Ionization MS

- **Sample Introduction:** Introduce a small quantity of the sample (typically in solution or via a direct insertion probe for solids) into the mass spectrometer's ion source.
- **Vaporization:** Heat the sample under vacuum to ensure it is in the gas phase.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (standardized at 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller charged ions and neutral radicals.
- **Analysis and Detection:** Accelerate the positively charged ions through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. The detector then records the abundance of each ion.

Electron Ionization Mass Spectrometry (EI-MS) Workflow

Caption: The sequential process of EI-Mass Spectrometry.

Spectral Interpretation

The mass spectrum of **3,5-Dibromopyridazine** is defined by the presence of two bromine atoms. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.

- **Molecular Ion Cluster:** The molecular ion will not be a single peak. Instead, it will appear as a characteristic cluster of three peaks due to the statistical combinations of the two bromine isotopes:
 - $M^{+\bullet}$: Contains two ^{79}Br atoms ($m/z \approx 236$).

- $(M+2)^{+\bullet}$: Contains one ^{79}Br and one ^{81}Br atom ($m/z \approx 238$).
- $(M+4)^{+\bullet}$: Contains two ^{81}Br atoms ($m/z \approx 240$). The relative intensity of this cluster will be approximately 1:2:1, a definitive signature for a dibrominated compound.[15]
- Fragmentation Patterns: Common fragmentation pathways involve the loss of bromine atoms or the cleavage of the pyridazine ring.
 - $[\text{M}-\text{Br}]^+$: A prominent peak corresponding to the loss of one bromine radical ($m/z \approx 157/159$). This fragment will still show an isotopic pattern with a 1:1 intensity ratio.
 - $[\text{M}-\text{Br}_2]^{+\bullet}$: Loss of both bromine atoms, leading to a pyridazine radical cation ($m/z \approx 80$).
 - Other smaller fragments can arise from the cleavage of the heterocyclic ring.

Data Summary: MS

m/z (Mass-to-Charge Ratio)	Relative Intensity Pattern	Proposed Fragment Identity
236, 238, 240	~1:2:1	$[\text{C}_4\text{H}_2\text{Br}_2\text{N}_2]^{+\bullet}$ (Molecular Ion Cluster)
157, 159	~1:1	$[\text{C}_4\text{H}_2\text{BrN}_2]^+$ (Loss of one $\text{Br}\bullet$)
80	Single Peak	$[\text{C}_4\text{H}_2\text{N}_2]^{+\bullet}$ (Loss of two $\text{Br}\bullet$)
78	Single Peak	$[\text{C}_4\text{H}_2\text{N}]^+$ (Further fragmentation)

(Note: The exact masses are calculated using the most abundant isotopes. High-resolution mass spectrometry would provide more precise mass values.)[16][17]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a robust and unequivocal characterization of **3,5-Dibromopyridazine**. The symmetrical nature of the molecule is clearly reflected in the simplicity of its ^1H and ^{13}C NMR spectra. IR spectroscopy confirms the presence of the aromatic heterocyclic core, while mass spectrometry provides definitive proof of its molecular weight and dibrominated composition through its unique isotopic signature. This

guide serves as a foundational reference for scientists utilizing **3,5-Dibromopyridazine**, ensuring accurate identification and quality control in research and development applications.

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